Propyl oleate
Overview
Description
Synthesis Analysis
Propyl oleate is synthesized through a process known as esterification, which involves the reaction of an alcohol (propyl alcohol) with an acid (oleic acid). The reaction typically requires a catalyst and can be optimized under certain conditions such as temperature and pressure to enhance yield. The synthesis process may also involve specific methods to purify the resultant ester and remove any unreacted starting materials or byproducts (Roesle et al., 2012).
Molecular Structure Analysis
The molecular structure of propyl oleate is characterized by its ester functional group, which is the result of the reaction between the hydroxyl group of propyl alcohol and the carboxyl group of oleic acid. This ester linkage plays a critical role in determining the chemical behavior and properties of propyl oleate. Advanced techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to analyze and confirm the molecular structure of synthesized propyl oleate (Olex2 Team, 2009).
Chemical Reactions and Properties
Propyl oleate undergoes various chemical reactions typical of esters. It can participate in hydrolysis reactions, where the ester bond is broken down in the presence of water and an acid or base catalyst. Additionally, propyl oleate may undergo transesterification, a process where the ester group is exchanged with another alcohol. Its reactivity is influenced by factors such as temperature, catalysts, and the presence of other functional groups (Grassie et al., 1971).
Physical Properties Analysis
The physical properties of propyl oleate, such as melting and boiling points, solubility, and viscosity, are determined by its molecular structure. The ester group contributes to its relatively low polarity compared to acids or alcohols, affecting its solubility in water and organic solvents. These properties are critical for its use in industrial applications and are often assessed using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Suga et al., 2016).
Chemical Properties Analysis
Chemically, propyl oleate is stable under normal conditions but can undergo oxidation and degradation at elevated temperatures or in the presence of strong acids or bases. Its chemical stability is a key factor in its use as a lubricant or in other industrial applications. Thermal degradation studies can reveal important insights into its stability and decomposition products (Grassie et al., 1971).
Scientific Research Applications
Biodiesel Production : Propyl oleate has been explored for biodiesel production using enzyme-catalyzed esterification and transesterification of high acid value waste oil. It was found that the enzymatic activity of the biocatalyst Novozym 435 is enhanced under ultrasonic assistant conditions, leading to higher conversion ratios of propyl oleate (Jian-Xun Wang et al., 2007).
Flotation Collector : Propyl gallate, related to propyl oleate, has been used as a novel selective collector for diaspore flotation in mining, showing better performance than traditional collectors like sodium oleate (Fei Lyu et al., 2019).
Enzymatic Esterification : Propyl oleate can be synthesized from oleic acid and 1-propanol using acetone-dried Aspergillus flavus cells in organic solvents. This process has implications for the production of various esters used in different industrial applications (Vicent Loscos et al., 1998).
Wax Ester Synthesis : The kinetics of wax ester synthesis from oleic acid and decanol, which is relevant in cosmetic applications, has been studied using Novozym 435 enzyme, highlighting the potential of enzymatic methods in producing compounds like propyl oleate (K. N. P. Rani et al., 2015).
Metabolic Studies : Propyl oleate's role in metabolic pathways has been investigated, especially concerning its effects on rat hepatocyte metabolism, which could provide insights into broader biological and pharmaceutical applications (S. Petitet et al., 1998).
Cosmetic and Pharmaceutical Applications : Research on octyl oleate, a similar compound, has revealed insights into the enzymatic synthesis of fatty acid esters like propyl oleate and their applications in the cosmetic, lubricant, and pharmaceutical industries (Chiara Giulia Laudani et al., 2006).
Safety And Hazards
Propyl oleate may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers
One relevant paper discusses the collection and selectivity contrast of propyl gallate and sodium oleate for diaspore and kaolinite flotation . Another paper discusses the synthesis, characterization, and physicochemical performance of propyl oleate .
properties
IUPAC Name |
propyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWMJLIIGRDFEI-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl oleate | |
CAS RN |
111-59-1, 68412-05-5 | |
Record name | Propyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl oleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Octadecenoic acid (9Z)-, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid (9Z)-, propyl ester, sulfated, sodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/405963E218 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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